molecular formula C10H20ClNO2 B6281971 rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride CAS No. 2287249-37-8

rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride

Cat. No. B6281971
CAS RN: 2287249-37-8
M. Wt: 221.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride, also known as rac-TBPCA HCl, is a chiral piperidine derivative used in a variety of scientific research applications. It is a synthetic compound that has been studied for its ability to act as a chiral catalyst in a variety of reactions. This compound is also used as a building block for the synthesis of other compounds. Rac-TBPCA HCl has been studied for its ability to act as a chiral auxillary in asymmetric synthesis, as well as its ability to act as a chiral ligand in transition metal catalyzed reactions.

Mechanism of Action

Rac-TBPCA HCl acts as a chiral auxillary in asymmetric synthesis by binding to the transition metal catalyst and forming a chiral complex. This chiral complex then reacts with the substrate in an enantioselective manner, producing a product with a single enantiomer. Rac-TBPCA HCl also acts as a chiral ligand in transition metal catalyzed reactions, allowing for the selective addition of a single enantiomer of the substrate to the transition metal catalyst.
Biochemical and Physiological Effects
Rac-TBPCA HCl is not known to have any direct biochemical or physiological effects on humans or animals. It is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

Rac-TBPCA HCl has a number of advantages for use in laboratory experiments. It is a synthetic compound, so it is readily available and cost-effective. It is also a highly efficient chiral auxillary and ligand, allowing for the enantioselective synthesis of a variety of compounds. However, it does have some limitations. It is not particularly stable in solution, so it must be used quickly after preparation. It also has a low solubility in many solvents, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for the use of rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride HCl. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it could be used in the synthesis of optically active polymers and other materials. Finally, it could be used in the development of new catalysts and chiral auxillaries for use in asymmetric synthesis.

Synthesis Methods

Rac-TBPCA HCl is synthesized through a two-step process. The first step involves the reaction of 5-tert-butylpiperidine-3-carboxylic acid with thionyl chloride in dichloromethane. This reaction produces 5-tert-butylpiperidine-3-carboxylic acid chloride, which is then reacted with 1-chloro-3-methylpiperidine in dichloromethane to form rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride HCl.

Scientific Research Applications

Rac-TBPCA HCl has been studied for its ability to act as a chiral auxillary in asymmetric synthesis. It has been used to synthesize a variety of compounds, including chiral alcohols, amines, and heterocycles. It has also been used as a chiral ligand in transition metal catalyzed reactions, such as enantioselective hydrogenation and hydroformylation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "tert-butylacetic acid", "piperidine", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: tert-butylacetic acid is reacted with piperidine in the presence of sodium hydroxide to form tert-butylpiperidine-3-carboxylate.", "Step 2: tert-butylpiperidine-3-carboxylate is then hydrolyzed with hydrochloric acid to form rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid.", "Step 3: rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid in diethyl ether.", "Step 4: The product is isolated by filtration and drying." ] }

CAS RN

2287249-37-8

Product Name

rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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